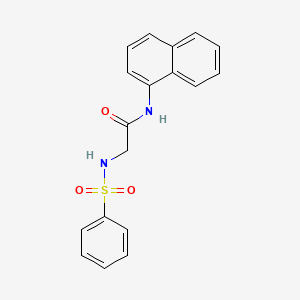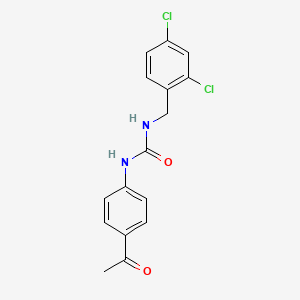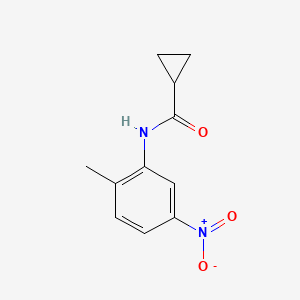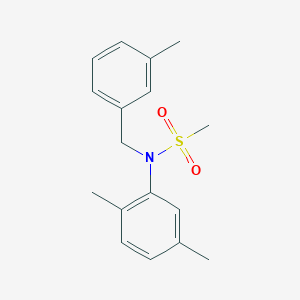
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves its selective antagonism of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters, including glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the activity of mGluR5, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has several advantages as a research tool, including its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has limited bioavailability, which can limit its effectiveness in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and its potential applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to more effective treatments for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in various physiological processes, including pain perception and addiction. Finally, the development of new experimental paradigms and animal models could help to further elucidate the mechanisms of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and other mGluR5 antagonists.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-(4-methoxyphenyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to give the desired product, which is further converted to the isoxazolecarboxamide derivative by reaction with hydroxylamine.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research, including neurobiology, psychiatry, and drug discovery. It has been shown to modulate the activity of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and addiction. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been investigated for its potential therapeutic effects in various pathological conditions, including autism spectrum disorders, Parkinson's disease, and drug addiction.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-11(5-7-13)14-9-15(22-19-14)16(20)18-12-3-2-8-17-10-12/h2-8,10,15H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGXSOZRDYRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)



![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)